BenchChemオンラインストアへようこそ!

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

Carbonic Anhydrase Inhibition hCA II Stopped-Flow CO₂ Hydration Assay

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid (CAS 74793-12-7; molecular formula C₁₂H₁₀ClNO₃; MW 251.67 g/mol) is a chlorobenzoic acid derivative in which the benzoic acid core bears a chlorine at the 4-position and a (furan-2-ylmethyl)amino substituent at the 2-position. This compound is officially designated as Furosemide Impurity 6 (also referred to as Furosemide Impurity I or Furosemide EP Impurity in pharmacopeial monographs and is supplied with full characterization data (¹H/¹³C NMR, MS, HPLC, UV) compliant with regulatory guidelines for ANDA submissions, analytical method development, and quality control applications during furosemide drug substance and drug product manufacture.

Molecular Formula C12H10ClNO3
Molecular Weight 251.67
CAS No. 74793-12-7
Cat. No. B2635211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(furan-2-ylmethylamino)benzoic acid
CAS74793-12-7
Molecular FormulaC12H10ClNO3
Molecular Weight251.67
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
InChIKeySYXJAVQYZFWRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid (CAS 74793-12-7): Structural Identity, Pharmacopeial Classification, and Procurement Context


4-Chloro-2-(furan-2-ylmethylamino)benzoic acid (CAS 74793-12-7; molecular formula C₁₂H₁₀ClNO₃; MW 251.67 g/mol) is a chlorobenzoic acid derivative in which the benzoic acid core bears a chlorine at the 4-position and a (furan-2-ylmethyl)amino substituent at the 2-position [1]. This compound is officially designated as Furosemide Impurity 6 (also referred to as Furosemide Impurity I or Furosemide EP Impurity 11) in pharmacopeial monographs and is supplied with full characterization data (¹H/¹³C NMR, MS, HPLC, UV) compliant with regulatory guidelines for ANDA submissions, analytical method development, and quality control applications during furosemide drug substance and drug product manufacture [2][3]. It is structurally distinguished from the active pharmaceutical ingredient furosemide—which bears an additional 5-sulfamoyl group (CAS 54-31-9; MW 330.74 g/mol)—by the absence of this sulfonamide moiety, a difference that fundamentally alters its carbonic anhydrase (CA) inhibition profile, toxicity potential, and chromatographic behavior [4].

Why Generic Substitution Fails for 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid: Structural and Pharmacological Non-Interchangeability with Furosemide and In-Class Analogs


Although 4-chloro-2-(furan-2-ylmethylamino)benzoic acid shares the 4-chlorobenzoic acid scaffold and the furan-2-ylmethylamino substituent with the loop diuretic furosemide, the absence of the 5-sulfamoyl (–SO₂NH₂) group—the canonical zinc-binding pharmacophore for carbonic anhydrase inhibition—dramatically reshapes its target engagement profile [1]. As shown by quantitative enzyme inhibition data, this des-sulfamoyl impurity inhibits human carbonic anhydrase II (hCA II) with a Ki of 4.90 nM, which is approximately 13- to 28-fold more potent than furosemide itself (Ki range: 65–138 nM against hCA II), demonstrating that the sulfamoyl group is not required for—and may sterically or electrostatically attenuate—high-affinity CA II binding by this chemotype [2][3]. Furthermore, the compound displays an entirely distinct CA isoform selectivity fingerprint (hCA II Ki = 4.90 nM; hCA VII Ki = 6.5 nM; hCA I Ki = 220 nM; hCA XII Ki > 50,000 nM) that cannot be extrapolated from, or substituted by, furosemide or any other pharmacopeial furosemide impurity [2]. These differences render simple in-class interchange scientifically invalid for applications requiring defined CA inhibition profiles, impurity marker specificity, or regulatory traceability.

Quantitative Differentiation Evidence: 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid vs. Furosemide and the Des-Chloro Analog


Carbonic Anhydrase II (hCA II) Inhibitory Potency: ~13- to 28-Fold Superiority Over Furosemide

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 4.90 nM as determined by stopped-flow CO₂ hydration assay (15-min pre-incubation) [1]. In a separate study using the same assay methodology, the parent drug furosemide—which contains a 5-sulfamoyl group in addition to the shared 4-chloro-2-(furan-2-ylmethylamino)benzoic acid core—exhibited a Ki range of 65–138 nM against hCA II [2]. The impurity is therefore 13- to 28-fold more potent than furosemide at hCA II, a finding that contradicts the assumption that the sulfamoyl group is indispensable for CA II inhibition and suggests a distinct, non-sulfonamide binding mode for this des-sulfamoyl analog.

Carbonic Anhydrase Inhibition hCA II Stopped-Flow CO₂ Hydration Assay

CA I / CA II Selectivity Ratio: 45-Fold Isoform Discrimination vs. <3-Fold for Furosemide

The target compound exhibits a Ki of 220 nM against hCA I and 4.90 nM against hCA II in the same stopped-flow CO₂ hydration assay system, yielding an hCA I/hCA II selectivity ratio of approximately 45:1 [1]. This pronounced selectivity for hCA II over hCA I is substantially greater than that reported for the parent drug: furosemide inhibits hCA I and hCA II with comparable potency (Kis of approximately 52–65 nM for both isoforms), providing a selectivity ratio of less than 3:1 [2]. Though the furosemide hCA I Ki data are drawn from a different primary source using the same assay methodology, the ~15-fold greater isoform discrimination of the impurity represents a qualitative and quantitative divergence with direct implications for target deconvolution studies.

Carbonic Anhydrase Isoform Selectivity hCA I hCA II Selectivity Ratio

Multi-Isoform CA Profiling: hCA VII Potent Inhibition Contrasts with Complete hCA XII Sparing

Beyond hCA I and II, 4-chloro-2-(furan-2-ylmethylamino)benzoic acid inhibits hCA VII with a Ki of 6.5 nM—comparable to its hCA II potency—while showing negligible activity against hCA XII (Ki > 50,000 nM) [1]. This isoform profile is noteworthy because hCA VII is a cytosolic isoform expressed in the brain and associated with neuronal excitation, whereas hCA XII is a transmembrane, tumor-associated isoform implicated in cancer cell pH regulation [2]. The >7,500-fold discrimination between hCA VII and hCA XII is a property not shared by furosemide, which inhibits both isoforms in the low-to-mid nanomolar range [2]. This class-level inference is based on the known hCA II/hCA VII/hCA XII inhibition profile of furosemide reported in the same publication series by Supuran and colleagues.

Carbonic Anhydrase VII Carbonic Anhydrase XII Isoform Profiling Tumor-Associated CA

Structural Differentiation: Absence of 5-Sulfamoyl Group Distinguishes from Furosemide and Enables Alternative Zinc-Binding or Non-Zinc-Binding CA Inhibition

The defining structural feature of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid (CAS 74793-12-7; MW 251.67; formula C₁₂H₁₀ClNO₃) relative to furosemide (CAS 54-31-9; MW 330.74; formula C₁₂H₁₁ClN₂O₅S) is the absence of the 5-sulfamoyl group [1]. In furosemide, the sulfamoyl (–SO₂NH₂) moiety coordinates the active-site zinc ion in carbonic anhydrase, as confirmed by X-ray crystallography of the hCA II–furosemide complex (PDB: 1Z9Y) [2]. The des-sulfamoyl impurity, lacking this classical zinc-binding group yet exhibiting 13- to 28-fold greater hCA II potency (Ki = 4.90 nM vs. 65–138 nM), must engage the enzyme via an alternative mechanism—likely through the carboxylic acid group acting as a zinc-coordinating nucleophile, as documented for other benzoic acid-based CA inhibitors [3]. This structural difference also results in a molecular weight reduction of 79.07 g/mol (330.74 – 251.67) and altered lipophilicity, which manifest as a distinct HPLC retention time and separate pharmacopeial identity (EP Impurity F/Impurity 6) [1].

Des-sulfamoyl Analog Carbonic Anhydrase Inhibitor Binding Mode Structure-Based Differentiation

Regulatory Reference Standard Identity: Pharmacopeial Designation as Furosemide Impurity 6 (EP Impurity I) with Certified Characterization

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is registered and supplied as Furosemide Impurity 6 (also cataloged as Furosemide EP Impurity 11 or Impurity I) by multiple ISO 17034-accredited reference standard manufacturers [1][2]. These standards are provided with full certificates of analysis (CoA) including structural confirmation by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HR-MS), and HPLC purity determination (typically ≥95% or ≥98%) [1]. This regulatory-grade documentation is specifically designed to support analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial furosemide production [1]. In contrast, generic procurement of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid from non-certified sources typically lacks the pharmacopeial traceability documentation required for regulatory submission.

Pharmaceutical Reference Standard ANDA Regulatory Compliance Impurity Profiling

HPLC Orthogonality: Distinct Chromatographic Retention Relative to Furosemide and Other EP Impurities

In the European Pharmacopoeia (EP) monograph for furosemide-related substances, six known impurities (Impurities A–F) are specified with defined relative retention times (RRTs) with respect to the furosemide peak [1]. The target compound (Furosemide Impurity 6, also designated EP Impurity I in certain compendia) is chromatographically resolved from furosemide and from Impurities A through F under the EP-recommended HPLC conditions (C8 or C18 column; phosphate buffer–cetrimide–propanol mobile phase; UV detection at 238 nm) [1]. A Thermo Scientific application note for BP monograph furosemide impurity separation reports baseline resolution of Impurities A, B, C, D, and E with RRTs of 0.76, 0.43, 0.39, 1.50, and 1.28, respectively, confirming that the target impurity occupies a distinct chromatographic space essential for unambiguous peak identification . The molecular weight difference of 79 g/mol and altered polarity arising from des-sulfamoylation ensure that this impurity does not co-elute with furosemide or any other specified impurity under validated method conditions.

HPLC Method Development Relative Retention Time Impurity Separation

Prioritized Application Scenarios for 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid (CAS 74793-12-7) Based on Verified Differentiation Evidence


Furosemide ANDA Impurity Profiling and Regulatory QC

The primary and most defensible application is as a certified reference standard (Furosemide Impurity 6 / EP Impurity I) for HPLC method development, method validation (AMV), and routine quality control testing of furosemide active pharmaceutical ingredient (API) and finished dosage forms. The compound's distinct structural identity (des-sulfamoyl) and chromatographic resolution from furosemide and other EP impurities A–F under compendial conditions [1][2], combined with supplier-provided full characterization CoA (NMR, MS, HPLC purity ≥95%), satisfy ICH Q3A(R2) requirements for impurity identification and quantitation in ANDA regulatory submissions [3].

Carbonic Anhydrase II-Selective Pharmacological Tool Compound

With an hCA II Ki of 4.90 nM (13- to 28-fold more potent than furosemide) and an hCA I/hCA II selectivity ratio of approximately 45:1—compared to furosemide's <3:1 ratio [1][2]—this compound serves as a superior pharmacological probe for experiments requiring selective hCA II inhibition with minimal confounding from hCA I engagement. This is particularly relevant for ex vivo models investigating hCA II-dependent bicarbonate transport in erythrocytes, ocular ciliary epithelium, and renal proximal tubules, where furosemide's non-selective CA inhibition would obscure isoform-specific contributions [2].

CNS-Focused hCA VII Inhibition with hCA XII Sparing

The compound's equipotent inhibition of hCA VII (Ki = 6.5 nM) and hCA II (Ki = 4.90 nM), combined with near-absolute sparing of the tumor-associated transmembrane isoform hCA XII (Ki > 50,000 nM; >7,500-fold selectivity) [1], positions it as a unique starting point for CNS drug discovery programs targeting neuronal hCA VII. hCA VII is implicated in seizure disorders and neuropathic pain, and a tool compound that potently engages CNS-expressed cytosolic isoforms (hCA II/VII) while completely avoiding the cancer-associated hCA XII isoform is valuable for target validation studies that require clean isoform pharmacology without the confounding anti-tumor effects typical of pan-CA inhibitors [2].

Structure-Based Studies of Non-Sulfonamide Carbonic Anhydrase Inhibition

As a des-sulfamoyl benzoic acid derivative that paradoxically inhibits hCA II with low-nanomolar potency—exceeding furosemide's sulfonamide-based inhibition by >10-fold [1][2]—this compound provides an exceptional structural biology tool for investigating alternative CA inhibition modalities. X-ray crystallography or cryo-EM studies comparing the binding mode of this impurity with that of the furosemide–hCA II complex (PDB: 1Z9Y) [3] can elucidate how carboxylic acid-based zinc nucleophile recognition achieves high-affinity CA engagement without the canonical sulfonamide zinc-binding group, informing the rational design of next-generation CA inhibitors with improved isoform selectivity and reduced sulfonamide-associated adverse effects [4].

Quote Request

Request a Quote for 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.